4-Ethyl-2-pyridinecarbonitrile-d5
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Overview
Description
4-Ethyl-2-pyridinecarbonitrile-d5 is a deuterium-labeled compound with the molecular formula C8H3D5N2 and a molecular weight of 137.19 . This compound is used primarily in research settings, particularly in the fields of organic chemistry and stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-pyridinecarbonitrile-d5 typically involves the deuteration of 4-Ethyl-2-pyridinecarbonitrile. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. The reaction conditions often require the use of deuterium gas (D2) or deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the purity of the final product. Quality control measures are essential to ensure the consistency and reliability of the compound for research purposes.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-pyridinecarbonitrile-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Ethyl-2-pyridinecarbonitrile-d5 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-pyridinecarbonitrile-d5 involves its role as a stable isotope-labeled compound. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-ethylpyridine: Similar in structure but without deuterium labeling.
4-Ethyl-2-pyridinecarbonitrile: The non-deuterated version of the compound.
2-Cyano-4-methylpyridine: A structurally related compound with a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-2-pyridinecarbonitrile-d5 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various research applications .
Properties
CAS No. |
1330052-70-4 |
---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
137.197 |
IUPAC Name |
3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2H2,1H3/i2D2,3D,4D,5D |
InChI Key |
WSIWRNNXMDBVGX-SIPVGYFWSA-N |
SMILES |
CCC1=CC(=NC=C1)C#N |
Synonyms |
2-Cyano-4-ethylpyridine-d5; |
Origin of Product |
United States |
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